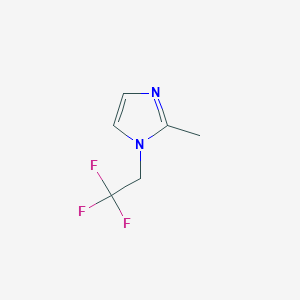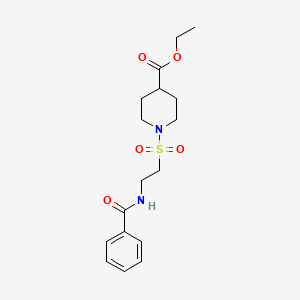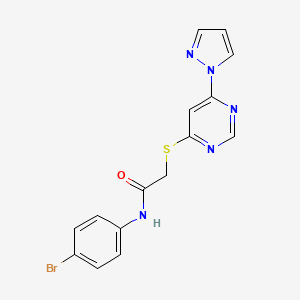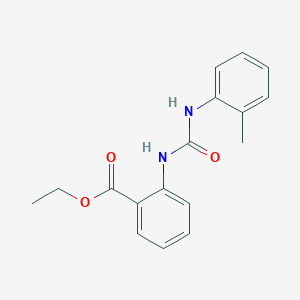
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (FMTT) is an organic compound that has been used in scientific research for a variety of applications. It is a five-membered heterocyclic compound containing a sulfur atom and two nitrogen atoms, and has been used as a ligand in coordination chemistry, as a catalyst in synthesis, and as an inhibitor in biochemical and physiological studies. FMTT has a wide range of applications and is of particular interest due to its relatively low toxicity and high stability.
Mécanisme D'action
The mechanism of action of 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. It is believed that 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol binds to the active site of cytochrome P450 enzymes and inhibits their activity. This inhibition is thought to be due to the formation of a stable coordination complex between 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and the cytochrome P450 enzyme. In addition, 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is believed to bind to other enzymes, such as thiol-containing enzymes, and inhibit their activity.
Biochemical and Physiological Effects
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have a wide range of biochemical and physiological effects. In biochemical studies, 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of thiol-containing enzymes and to affect the activity of other enzymes involved in metabolism. In physiological studies, 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. In addition, 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is relatively non-toxic and has a high degree of stability. However, there are some limitations to using 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments. For example, it is not soluble in water and must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide. In addition, 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not very soluble in organic solvents, so it must be used in relatively low concentrations.
Orientations Futures
There are several potential future directions for research into 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. One area of research is to further investigate the mechanism of action of 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and its effects on cytochrome P450 enzymes and other enzymes involved in metabolism. In addition, further research into the biochemical and physiological effects of 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol could lead to the development of new drugs or treatments. Finally, further research into the synthesis of 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol could lead to the development of more efficient and cost-effective methods of production.
Méthodes De Synthèse
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a variety of methods. The most common method is the reaction of 2-furylmethanol with 3-methylbenzothiazole-2-thiol in the presence of an aqueous base. This method produces 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in high yields and is relatively simple and inexpensive. Other methods of synthesis include the reaction of thiophene-2-carboxaldehyde with 2-furylmethanol in the presence of a base, and the reaction of 2-furylmethanol with 3-methylbenzothiazole-2-thiol in the presence of a base.
Applications De Recherche Scientifique
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has been used for a variety of scientific research applications. It is commonly used as a ligand in coordination chemistry, as a catalyst in synthesis, and as an inhibitor in biochemical and physiological studies. 4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has also been used as an inhibitor of cytochrome P450 enzymes and as a tool to study the mechanism of action of drugs. It has also been used as a ligand in the synthesis of metal complexes and as a catalyst in organic synthesis.
Propriétés
IUPAC Name |
4-(furan-2-ylmethyl)-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-4-2-5-11(8-10)13-15-16-14(19)17(13)9-12-6-3-7-18-12/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIZWWKXJGNAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-furylmethyl)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2788596.png)
![6-Oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B2788600.png)


![8-(3,4-dimethoxyphenethyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2788603.png)
